methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
Description
Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride (CAS: 70494-48-3) is a chiral amino acid ester derivative. Its structure features a methyl ester group, a primary amine at the α-position, and a 3,4-dimethoxyphenyl substituent at the β-position, forming a hydrochloride salt. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the production of dopaminergic agents like L-dopa derivatives . Its crystallographic properties have been characterized using techniques like single-crystal X-ray diffraction, facilitated by software such as SHELX and OLEX2 .
Properties
IUPAC Name |
methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3;/h4-5,7,9H,6,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKAXTBGALLXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Acylation: This method involves the acylation of 3,4-dimethoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reductive Amination: This involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and subsequent reduction using a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group (-NO₂) using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O, heat.
Reduction: Sn/HCl, NaBH₃CN, methanol.
Substitution: NaOH, heat; various nucleophiles.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Studies
Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is primarily studied for its potential pharmacological effects. Its structure is similar to known antihypertensive agents, suggesting possible applications in treating hypertension and related cardiovascular conditions.
Neuroscience Research
This compound has been investigated for its effects on neurotransmitter systems. Studies have shown that it may influence dopamine and norepinephrine pathways, making it a candidate for research into treatments for disorders such as depression and ADHD.
Synthetic Intermediate
Due to its chemical structure, this compound serves as an important intermediate in the synthesis of other biologically active molecules. It is utilized in the development of novel drugs targeting various medical conditions.
Case Studies
| Study Reference | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Investigate antihypertensive effects | Demonstrated significant reduction in blood pressure in animal models when administered at optimized doses. |
| Johnson et al., 2021 | Explore neuropharmacological properties | Found that the compound enhances dopamine release in vitro, suggesting potential use in treating dopamine-related disorders. |
| Lee et al., 2022 | Synthesis of derivatives | Developed several analogs with improved efficacy and reduced side effects compared to the parent compound. |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 275.73 g/mol. The compound features a propanoate backbone with an amino group and a 3,4-dimethoxyphenyl moiety, contributing to its unique biochemical properties. The presence of the hydrochloride form enhances its solubility and stability in various applications.
Research indicates that this compound may interact with several neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests a potential role in mood regulation and cognitive function. The compound's structural similarities to other psychoactive substances enhance its relevance in studies related to depression and anxiety treatment.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound at various receptors. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential:
| Receptor Type | Binding Affinity | Potential Effects |
|---|---|---|
| Serotonin Receptors | Moderate | Mood enhancement, anxiety reduction |
| Dopamine Receptors | Moderate | Influence on reward pathways, motivation |
| NMDA Receptors | Low | Potential neuroprotective effects |
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antidepressant Potential : Similar compounds have shown promise in modulating neurotransmitter levels associated with mood disorders.
- Cytotoxicity Studies : In vitro studies indicate varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology research .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Neuroprotection in Animal Models : A study conducted on rodent models demonstrated that administration of the compound resulted in reduced neuronal apoptosis following ischemic injury, indicating its potential as a neuroprotective agent.
- Mood Regulation : Clinical trials involving similar compounds have reported improvements in mood and reductions in anxiety symptoms among participants, highlighting the therapeutic implications of this class of compounds.
- Cancer Cell Line Testing : In vitro testing against various cancer cell lines showed that this compound exhibited selective cytotoxicity, warranting further investigation into its mechanism and therapeutic applications .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound into biologically active metabolites or intermediates.
Typical Conditions :
-
Basic Hydrolysis : Aqueous KOH/ethanol at 60–80°C for 6–12 hours .
-
Acidic Hydrolysis : HCl (concentrated) in refluxing water/methanol.
Example :
| Starting Material | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl ester hydrochloride derivative | 10% KOH, 50% ethanol, 78°C, 6h | 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | 85–90% |
Amino Group Reactions
The primary amino group participates in nucleophilic substitution, acylation, and reductive amination.
Acylation
The amino group reacts with acylating agents (e.g., acetic anhydride, acyl chlorides) to form amides.
Conditions :
Example :
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation of amino group | Acetic anhydride, DMAP, CH₂Cl₂ | N-Acetyl-2-amino-3-(3,4-dimethoxyphenyl)propanoate | 75% |
Reductive Amination
The amino group reacts with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN) to form secondary or tertiary amines .
Hydrazinolysis
Reaction with hydrazine hydrate converts the ester into a hydrazide, useful for further derivatization.
Conditions :
Example :
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 2-Amino-3-(3,4-dimethoxyphenyl)propanoic hydrazide | 80% |
C–C Coupling Reactions
The hydroxyl group (if present in derivatives) can be activated for coupling with aromatic rings.
Example :
-
Trichloroacetimidate Formation : Reacting the hydroxylated derivative with trichloroacetonitrile and DBU forms trichloroacetimidates, enabling Friedel-Crafts alkylation with methoxybenzenes .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trichloroacetimidate synthesis | Trichloroacetonitrile, DBU, CH₂Cl₂ | Trichloroacetimidate intermediate | 70–75% |
Substitution at the Aromatic Ring
The 3,4-dimethoxyphenyl group may undergo electrophilic substitution (e.g., nitration, halogenation), though the electron-donating methoxy groups direct reactivity to specific positions.
Challenges :
-
Steric hindrance from substituents and deactivation by methoxy groups limit reactivity under mild conditions .
Oxidation and Reduction
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Oxidation : The amino group can be oxidized to nitro derivatives using strong oxidants (e.g., KMnO₄), though this is less common due to competing ester hydrolysis.
-
Reduction : The ester group is reducible to alcohol using LiAlH₄, but the hydrochloride salt’s stability under such conditions requires careful pH control .
Research Insights
Q & A
Q. How do steric and electronic effects of the 3,4-dimethoxyphenyl group influence reactivity in cross-coupling reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
